1-溴-2-甲基-3-丁烯-2-醇

描述

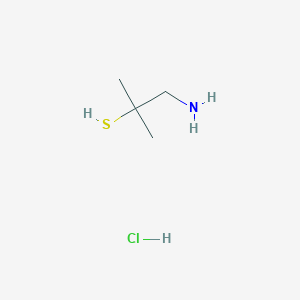

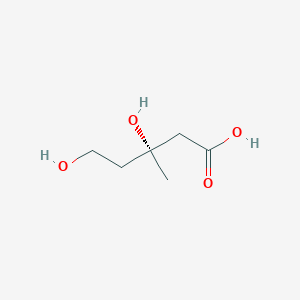

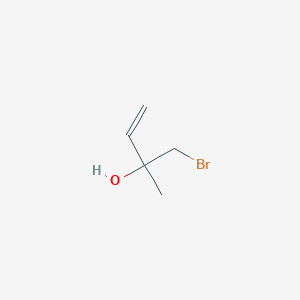

1-Bromo-2-methyl-3-buten-2-ol, also known as 2-Bromo-3-methyl-2-buten-1-ol, is a chemical compound with the molecular formula C5H9BrO . It is also referred to by other names such as γ,γ-Dimethylallyl bromide, Prenyl bromide, 3-Methyl-2-butenyl bromide, 3-Methylcrotyl bromide, 3,3-Dimethylallyl bromide, and Isoprenyl bromide .

Synthesis Analysis

The synthesis of 1-Bromo-2-methyl-3-buten-2-ol can be achieved through the reaction of isoprene, hydrogen peroxide, and commercial hydrobromic acid . This reaction gives 1-bromo-2-methyl-3-buten-2-ol, which can then be converted to isoprene oxide through low-temperature dehydrobromination .Molecular Structure Analysis

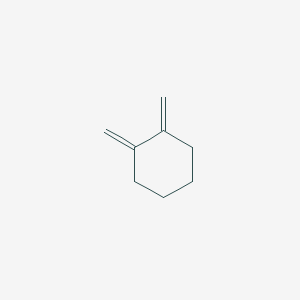

The molecular structure of 1-Bromo-2-methyl-3-buten-2-ol consists of a bromine atom attached to a carbon atom of a 3-methyl-2-buten-2-ol molecule . The molecule has a double bond between two of the carbon atoms, and a hydroxyl group (-OH) attached to another carbon atom .Chemical Reactions Analysis

The primary chemical reaction involving 1-Bromo-2-methyl-3-buten-2-ol is its conversion to isoprene oxide. This is achieved through a process of low-temperature dehydrobromination . The reaction mechanism involves protonation of the alcohol, formation of carbocations, and nucleophilic attack by the bromide ion .Physical And Chemical Properties Analysis

1-Bromo-2-methyl-3-buten-2-ol has a density of 1.4±0.1 g/cm³, a boiling point of 192.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It has a molar refractivity of 34.2±0.3 cm³, and a polar surface area of 20 Ų . The compound is also characterized by a flash point of 70.4±22.6 °C .科学研究应用

有机合成和杂环生成:1-溴-3-丁烯-2-酮(一种相关化合物)已被确定为有机合成中的有价值的结构单元。当用氢化铝锂还原时,它已被用来生成中等的五元氮杂杂环。然而,已经发现使用这种化合物合成五元碳环是不令人满意的 (Westerlund, Gras, & Carlson, 2001)。

醛烯丙基化:另一项研究表明,1-溴-2-丁烯优先与碘化亚锡和溴化四丁基铵发生醛的顺式烯丙基化,生成 1-取代的顺式-2-甲基-3-丁烯 (Masuyama, Kishida, & Kurusu, 1996)。

光解和自由基形成:对 2-溴-1-丁烯在 193 nm 处光解的研究表明,1-丁烯-2-基自由基经历 C-C 断裂形成炔丙基和甲基,以及 C-H 断裂形成 H + 1-丁炔 (Miller, Krisch, Butler, & Shu, 2005)。

改进的合成技术:已经开发出一种改进的从 2-乙基-2-甲基-1,3-二氧戊环合成 1-溴-3-丁烯-2-酮的方法,收率达到 85-94%。该方法涉及微波活化以实现更快速的合成 (Carlson, Descomps, Mekonnen, Westerlund, & Havelková, 2011)。

生物燃料生产:已经研究了微生物衍生的生物燃料,例如 3-甲基-2-丁烯-1-醇,以提高火花点火发动机汽油的抗爆性能 (Mack, Rapp, Broeckelmann, Lee, Lee, & Dibble, 2014)。

大气化学中的气相反应:研究 2-丁烯-1-醇等不饱和醇与硝酸自由基的气相反应动力学表明,反应动力学强烈依赖于反应条件。这些发现对大气化学和臭氧消耗有影响 (Noda, Nyman, & Langer, 2002)。

催化和化学反应:已经探索了铜催化的乙烯基溴化物与醇的分子内 O-乙烯基化,导致 4-外环闭合,显示出对这种环化模式的偏好 (Fang & Li, 2007)。

安全和危害

属性

IUPAC Name |

1-bromo-2-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-3-5(2,7)4-6/h3,7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDKFXGQEDWIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methylbut-3-en-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。